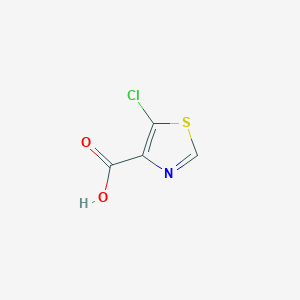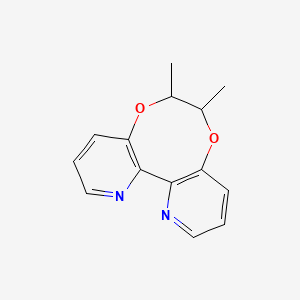![molecular formula C25H27F2N4O8P B15156577 Benzyl 2-({[5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy(phenoxy)phosphoryl}amino)propanoate](/img/structure/B15156577.png)
Benzyl 2-({[5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy(phenoxy)phosphoryl}amino)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acelarin, also known as NUC-1031, is a novel anti-cancer compound that is a phosphoramidate transformation of gemcitabine. It is designed to overcome the limitations of gemcitabine, a widely used nucleoside analogue in cancer therapy. Acelarin has shown promising results in clinical trials, particularly in treating advanced solid tumors .
Vorbereitungsmethoden
Acelarin is synthesized through a series of chemical reactions that involve the transformation of gemcitabine. The key step in its synthesis is the addition of a phosphoramidate moiety to gemcitabine. This modification enhances the compound’s stability and ability to enter cancer cells independently of nucleoside transporters .
Synthetic Routes and Reaction Conditions
Phosphoramidation Reaction: The synthesis of Acelarin involves the reaction of gemcitabine with a phosphoramidate reagent under controlled conditions.
Microwave-Assisted Synthesis: Recent advancements have shown that microwave-assisted synthesis can significantly reduce the reaction time and improve the yield of the phosphoramidate product.
Industrial Production Methods
The industrial production of Acelarin follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Acelarin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its activation and metabolism within the body.
Types of Reactions
Oxidation: Acelarin can undergo oxidation reactions, which are essential for its conversion to active metabolites.
Reduction: Reduction reactions can also play a role in the metabolism of Acelarin, leading to the formation of different metabolites.
Substitution: Substitution reactions are involved in the modification of Acelarin’s chemical structure, enhancing its stability and efficacy.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and other hydrides are used as reducing agents.
Solvents: Dichloromethane, methanol, and water are commonly used solvents in these reactions.
Major Products Formed
The major products formed from these reactions include various phosphorylated metabolites, which are crucial for Acelarin’s anti-cancer activity .
Wissenschaftliche Forschungsanwendungen
Acelarin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, Acelarin is used as a model compound to study the effects of phosphoramidate modifications on nucleoside analogues. Researchers investigate its chemical properties, stability, and reactivity under different conditions .
Biology
In biology, Acelarin is used to study cellular uptake mechanisms and resistance pathways. It serves as a tool to understand how cancer cells develop resistance to nucleoside analogues and how these mechanisms can be overcome .
Medicine
In medicine, Acelarin is primarily used in cancer research. It has shown promising results in clinical trials for treating various types of cancer, including pancreatic, ovarian, and biliary tract cancers. Its ability to overcome resistance mechanisms makes it a valuable candidate for combination therapies .
Industry
In the pharmaceutical industry, Acelarin is being developed as a potential anti-cancer drug. Its unique properties and efficacy in preclinical and clinical studies have attracted significant interest from pharmaceutical companies .
Wirkmechanismus
Acelarin exerts its effects by interfering with DNA replication in cancer cells. The addition of the phosphoramidate moiety allows Acelarin to enter cancer cells independently of nucleoside transporters. Once inside the cell, Acelarin is converted to its active triphosphate form, which inhibits DNA synthesis and induces cell death .
Molecular Targets and Pathways
DNA Synthesis Inhibition: Acelarin inhibits DNA synthesis by incorporating into the DNA strand and causing chain termination.
Enzyme Inhibition: Acelarin inhibits key enzymes involved in DNA replication, such as DNA polymerase.
Cell Cycle Arrest: Acelarin induces cell cycle arrest, preventing cancer cells from proliferating
Vergleich Mit ähnlichen Verbindungen
Acelarin is unique compared to other nucleoside analogues due to its phosphoramidate modification. This modification enhances its stability, cellular uptake, and efficacy.
Similar Compounds
Gemcitabine: The parent compound of Acelarin, widely used in cancer therapy but limited by resistance mechanisms.
5-Fluorouracil: Another nucleoside analogue used in cancer treatment, but with different mechanisms of action and resistance profiles.
Uniqueness of Acelarin
Acelarin’s phosphoramidate modification allows it to overcome key resistance mechanisms associated with nucleoside analogues. It can enter cancer cells independently of nucleoside transporters, is protected from enzymatic breakdown, and delivers the pre-activated form of gemcitabine .
Eigenschaften
IUPAC Name |
benzyl 2-[[[5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27F2N4O8P/c1-16(22(33)36-14-17-8-4-2-5-9-17)30-40(35,39-18-10-6-3-7-11-18)37-15-19-21(32)25(26,27)23(38-19)31-13-12-20(28)29-24(31)34/h2-13,16,19,21,23,32H,14-15H2,1H3,(H,30,35)(H2,28,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTKGYOMICWFQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)NP(=O)(OCC2C(C(C(O2)N3C=CC(=NC3=O)N)(F)F)O)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27F2N4O8P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![copper;trisodium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethylporphyrin-21-id-2-yl]propanoate](/img/structure/B15156506.png)
![2-[(4-fluorophenyl)methylidene]-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-one](/img/structure/B15156513.png)
![Acetic acid;(4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-(4-amino-2-hydroxycyclohexyl)sulfanylacetate](/img/structure/B15156517.png)
![5-(4-fluorophenyl)-2-isopropyl-1-[2-(6-oxo-2,3-dihydropyran-2-yl)ethyl]-N,4-diphenylpyrrole-3-carboxamide](/img/structure/B15156525.png)
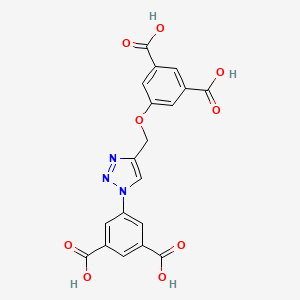
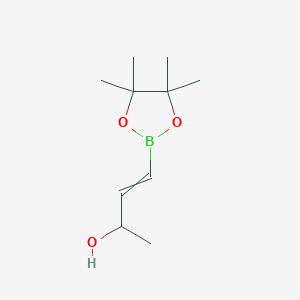
![3-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B15156553.png)
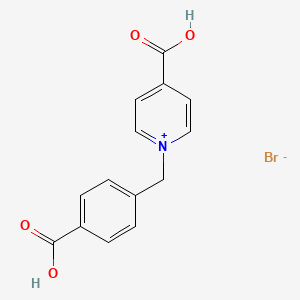
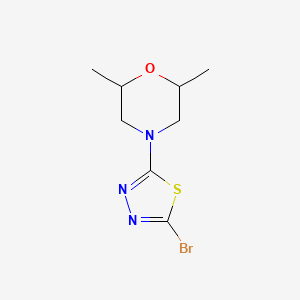
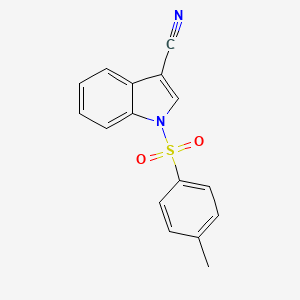
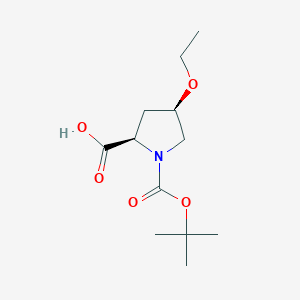
![6-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid; cyclohexylamine](/img/structure/B15156591.png)
